molecular formula C13H16O2 B11720278 4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)-

4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)-

Cat. No.: B11720278
M. Wt: 204.26 g/mol
InChI Key: MWCIALATOQPZRR-UXBLZVDNSA-N
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Description

4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)- is an organic compound with the molecular formula C13H16O2 It is an ester derivative of 4-pentenoic acid and is characterized by the presence of a phenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)- can be achieved through several methods. One common approach involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with ethyl 4-pentenoate to form the desired product. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of 4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)- often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-pentenoic acid or 5-phenyl-4-pentenoic acid.

    Reduction: Formation of 4-pentenoic alcohol or 5-phenyl-4-pentenoic alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The phenyl group may also play a role in binding to hydrophobic pockets within target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentenoic acid, phenyl ester
  • 4-Pentenoic acid, ethyl ester
  • 4-Pentenoic acid, 5-phenyl-, methyl ester

Uniqueness

4-Pentenoic acid, 5-phenyl-, ethyl ester, (4E)- is unique due to the presence of both a phenyl group and an ethyl ester group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (E)-5-phenylpent-4-enoate

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+

InChI Key

MWCIALATOQPZRR-UXBLZVDNSA-N

Isomeric SMILES

CCOC(=O)CC/C=C/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CCC=CC1=CC=CC=C1

Origin of Product

United States

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